2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole
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Overview
Description
2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole is an organic compound with a complex structure that includes an amino group, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-5-nitrobenzaldehyde with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Similar in structure but with a chlorophenyl group instead of a thiazole ring.
2-Amino-5-nitrobenzophenone: Lacks the thiazole ring and has a simpler structure.
Uniqueness
2-(2-Amino-5-nitrophenyl)-5-methyl-4-phenylthiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and materials science, offering opportunities for the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-15(11-5-3-2-4-6-11)18-16(22-10)13-9-12(19(20)21)7-8-14(13)17/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBKPBJMEXATSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC(=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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